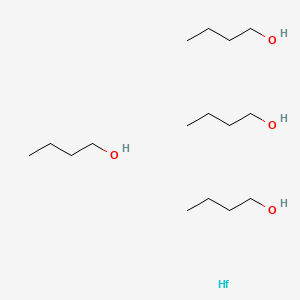![molecular formula C12H18N2O B1602976 [1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanol CAS No. 331978-27-9](/img/structure/B1602976.png)
[1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanol
Übersicht
Beschreibung
“[1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanol” is a chemical compound with the molecular formula C12H18N2O . It has a molecular weight of 206.28 g/mol . The IUPAC name for this compound is [1-(pyridin-3-ylmethyl)piperidin-3-yl]methanol .
Molecular Structure Analysis
The InChI code for “[1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanol” is InChI=1S/C12H18N2O/c15-10-12-4-2-6-14 (9-12)8-11-3-1-5-13-7-11/h1,3,5,7,12,15H,2,4,6,8-10H2 . The Canonical SMILES for this compound is C1CC (CN (C1)CC2=CN=CC=C2)CO .
Physical And Chemical Properties Analysis
“[1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanol” has a topological polar surface area of 36.4 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 .
Wissenschaftliche Forschungsanwendungen
Methanol as a Chemical Marker in Power Transformers
Methanol has been utilized as a chemical marker for assessing the condition of solid insulation in power transformers. This application stemmed from the discovery of methanol during thermal aging tests with oil-immersed insulating papers, leading to its identification in transformer field samples. The process involves the use of analytical methods like headspace gas chromatography for methanol determination in transformer oil. The presence of methanol correlates with the degradation of cellulose insulation, serving as an indicator of transformer health and aiding in the maintenance and longevity of power infrastructure (Jalbert et al., 2019).
Hydrogen Production from Methanol
Methanol serves as a key precursor in hydrogen production processes, which are critical for fuel cell applications and the broader hydrogen economy. Technologies like steam reforming, partial oxidation, and autothermal reforming of methanol have been explored for efficient hydrogen production. These processes involve sophisticated catalysts and reactor designs to optimize the conversion of methanol to high-purity hydrogen, contributing to sustainable energy solutions (García et al., 2021).
Methanol in Liquid-Phase Synthesis
Methanol's role extends to the synthesis of chemicals, where it acts as a clean-burning fuel with potential applications in power generation and transportation. Its use in integrated gasification combined cycle power stations as a peaking fuel demonstrates methanol's versatility and importance in the chemical industry and energy sector (Cybulski, 1994).
Methanol in Fuel Cell Technology
Methanol is a significant fuel choice for direct methanol fuel cells (DMFCs), which are promising for portable power applications. Despite challenges such as methanol crossover, advancements in polymer electrolyte and catalyst design have improved the efficiency and feasibility of DMFCs. This underscores methanol's potential in contributing to the development of clean energy technologies (Heinzel & Barragán, 1999).
Eigenschaften
IUPAC Name |
[1-(pyridin-3-ylmethyl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c15-10-12-4-2-6-14(9-12)8-11-3-1-5-13-7-11/h1,3,5,7,12,15H,2,4,6,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXJMDSDUPCAOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635974 | |
| Record name | {1-[(Pyridin-3-yl)methyl]piperidin-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanol | |
CAS RN |
331978-27-9 | |
| Record name | {1-[(Pyridin-3-yl)methyl]piperidin-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















